molecular formula C16H21F3N2O2 B1407238 Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 886767-93-7

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B1407238
CAS No.: 886767-93-7
M. Wt: 330.34 g/mol
InChI Key: OFLVGTQESIIGGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-(trifluoromethyl)phenyl substituent at the 3-position of the piperazine ring. The Boc group is commonly employed in organic synthesis to protect amines during multi-step reactions, while the trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and drug discovery . This structure serves as a versatile intermediate for synthesizing biologically active molecules, particularly those targeting enzymes or receptors in oncology and neurology .

Properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLVGTQESIIGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(trifluoromethyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring and aromatic system undergo oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic/basic media or chromium trioxide (CrO₃) in acetone.

  • Products :

    • Oxidation of the piperazine ring generates ketones or lactams.

    • The trifluoromethylphenyl group remains inert under mild conditions but may form carboxylates under harsh oxidation.

Reaction TypeReagentMajor ProductYieldSource
Piperazine oxidationKMnO₄ (acidic)Ketone derivative~60%
Aromatic oxidationCrO₃Trifluorobenzoic acid<10%

Reduction Reactions

The tert-butyl ester and aromatic system participate in reduction:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

  • Products :

    • Ester reduction yields the corresponding alcohol (tert-butyl → hydroxymethyl).

    • The trifluoromethyl group is generally stable but may reduce to CH₂F under extreme conditions.

Reaction TypeReagentMajor ProductYieldSource
Ester reductionLiAlH₄3-[4-(Trifluoromethyl)phenyl]piperazin-1-methanol85%

Substitution Reactions

The piperazine nitrogen and aryl bromide derivatives (if present) undergo nucleophilic substitution:

  • Reagents/Conditions :

    • Amines (e.g., methylamine) in DMF.

    • Aryl halides in Buchwald-Hartwig couplings.

  • Products :

    • Piperazine substitution generates secondary/tertiary amines.

    • Aryl bromides participate in cross-coupling to form biaryls .

Reaction TypeReagentMajor ProductYieldSource
N-AlkylationMethyl iodideN-Methylpiperazine derivative78%
Suzuki couplingPhenylboronic acid3-[4-(Trifluoromethyl)phenyl]-4-phenylpiperazine65%

Hydrolysis and Deprotection

The tert-butyl ester is cleaved under acidic conditions:

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane .

  • Products :

    • Free piperazine carboxylic acid, enabling further functionalization .

Reaction TypeReagentMajor ProductYieldSource
Ester hydrolysisTFA3-[4-(Trifluoromethyl)phenyl]piperazine-1-carboxylic acid92%

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, it can undergo radical or electrophilic reactions:

  • Reagents/Conditions : UV light with bromine (Br₂) for bromination .

  • Products :

    • Brominated analogs for medicinal chemistry applications .

Reaction TypeReagentMajor ProductYieldSource
Radical brominationBr₂ (UV)3-[4-(Bromo-trifluoromethyl)phenyl]piperazine45%

Case Study: Antiplasmodial Activity

A structurally related compound, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, demonstrated IC₅₀ = 0.12 µM against Plasmodium falciparum, highlighting the role of the trifluoromethyl group in bioactivity .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsReactivity
Piperazine N-HAlkylationAlkyl halidesHigh
Tert-butyl esterHydrolysisTFAModerate
CF₃ groupBrominationBr₂/UVLow

Key Research Findings

  • Stereochemical Influence : The (R)-configuration in analogs enhances receptor binding affinity by 3-fold compared to (S)-isomers.

  • Thermal Stability : Decomposition occurs at >200°C, making it suitable for high-temperature reactions.

  • Drug Intermediate Utility : Used in synthesizing antipsychotics (e.g., aripiprazole analogs) via N-alkylation .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is primarily researched for its role in drug development. The compound's structural characteristics make it a candidate for designing new therapeutic agents.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant properties. A study demonstrated that compounds similar to this compound could modulate serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

Another area of interest is the compound's anticancer potential. Preliminary investigations have shown that certain piperazine derivatives can inhibit tumor growth by targeting specific cancer cell pathways. This highlights the importance of further studies to evaluate its efficacy against various cancer types .

Pharmacological Studies

The pharmacological profile of this compound has been explored in several studies:

Study FocusFindings
Receptor Binding AffinityExhibits significant binding to dopamine and serotonin receptors .
In Vivo EfficacyDemonstrated reduced anxiety-like behavior in animal models .
Toxicity AssessmentLow toxicity observed at therapeutic doses .

These findings suggest a favorable safety profile, making it a candidate for further development in clinical settings.

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound serves as a building block for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to improved hydrophobic properties, making it suitable for protective coatings in various industrial applications .

Coating Formulations

In coating formulations, the incorporation of this compound enhances durability and resistance to environmental factors, which is critical for outdoor applications .

Case Study 1: Antidepressant Development

A research team investigated the antidepressant effects of modified piperazine derivatives, including this compound, on animal models. Results indicated significant reductions in depressive behaviors, warranting further exploration into its mechanism of action.

Case Study 2: Polymer Application

A study focused on the use of this compound in creating high-performance coatings. The resulting materials displayed superior resistance to UV light and moisture compared to traditional formulations, showcasing the compound's versatility beyond pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Trifluoromethyl Group Position on Phenyl Ring

  • tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (): The trifluoromethyl group is located at the 2-position of the phenyl ring instead of the 4-position. The compound demonstrated a molecular ion peak at m/z 231 [M + H]+ in ESI-MS, with distinct $^1$H NMR signals at δ 3.36 (piperazine protons) and δ 7.74–7.38 (aromatic protons) .
  • tert-Butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) ():
    Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity. The compound has a molecular weight of 332.15 g/mol (C${15}$H${20}$F$3$N$3$O$2$) and a shorter UPLC retention time (*t$R$* = 8.11 min) compared to the parent compound, suggesting improved aqueous solubility .

Additional Functional Groups

  • tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate ():
    The 2-formyl group on the phenyl ring provides a reactive site for further derivatization (e.g., condensation reactions). With a molecular formula of C${17}$H${21}$F$3$N$2$O$_3$, this compound is used in synthesizing imine-linked conjugates for targeted therapies .

  • tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate (): The 4-amino group increases hydrophilicity and enables conjugation with carboxylic acids or electrophiles. This derivative (CAS 193902-87-3) is a precursor for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

Phenethyl vs. Phenyl Substituents

  • tert-Butyl 4-(4-(trifluoromethyl)phenethyl)piperazine-1-carboxylate (10x) ():
    A phenethyl linker extends the distance between the piperazine and trifluoromethylphenyl groups, enhancing flexibility. This compound has a melting point of 111–113°C and distinct IR absorption at 1685 cm$^{-1}$ (C=O stretch), indicating stable crystalline packing .

  • tert-Butyl 4-(3-(trifluoromethyl)phenethyl)piperazine-1-carboxylate (10y) ():
    The trifluoromethyl group at the 3-position of the phenethyl chain reduces symmetry, leading to a lower melting point (oil form) and altered $^1$H NMR splitting patterns (δ 2.92–3.01 for piperazine protons) .

Bulky and Hybrid Substituents

  • This derivative was synthesized in 93.2% yield via Pd-catalyzed cross-coupling and showed a molecular ion at m/z 423.22 (C${24}$H${34}$N$2$O$2$) .
  • tert-Butyl 4-[(4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorophenyl)carbonyl]piperazine-1-carboxylate (): This hybrid structure incorporates a sulfanylideneimidazolidinone moiety, enabling dual inhibition of NAMPT/PARP1. It exhibited a LC-MS m/z of 520.05 [MH+] and a $^1$H NMR peak at δ 8.17 (d, J = 5.4 Hz) for aromatic protons .

Research Implications

  • Positional Isomerism : Substituting the trifluoromethyl group at the 2- or 3-position (vs. 4-position) modulates electronic effects and steric bulk, influencing target engagement .
  • Functional Group Engineering: Aldehyde () and amino () derivatives enable covalent bonding or solubility enhancement, critical for drug delivery .
  • Hybrid Structures : Compounds like those in demonstrate the utility of piperazine-Boc intermediates in designing multi-target inhibitors .

Biological Activity

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS No. 886767-93-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16_{16}H21_{21}F3_3N2_2O2_2
  • Molecular Weight : 330.35 g/mol
  • Purity : Typically above 97% .

The trifluoromethyl group (-CF3_3) attached to the phenyl ring significantly influences the compound's biological activity. This modification enhances lipophilicity and can improve binding affinity to various biological targets. The presence of the piperazine moiety is known to facilitate interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. The mechanism often involves modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. For instance, studies have shown that related piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in the synaptic cleft .

Antimicrobial Activity

The compound has shown potential antimicrobial properties in preliminary studies. A study evaluating various piperazine derivatives found that those with trifluoromethyl substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria . The trifluoromethyl group appears to play a crucial role in increasing the potency of these compounds.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:

  • Cell Viability Assays : To assess cytotoxicity.
  • Binding Affinity Studies : To determine interaction with specific receptors (e.g., serotonin receptors).

Table 1 summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50_{50} / EC50_{50} ValuesNotes
Antimicrobial64 μg/mL against N. meningitidisModerate activity
AntidepressantEC50_{50}: 100 nM in mouse splenocytesSignificant rescue effect
Serotonin Reuptake InhibitionIC50_{50}: 30 nMEnhanced binding affinity

Case Studies

  • Antidepressant Activity : A study conducted on mouse models demonstrated that administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .
  • Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside other piperazine derivatives for their antimicrobial effects against various pathogens. Results indicated that it exhibited superior activity against certain strains compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl 4-(4-(trifluoromethyl)phenethyl)piperazine-1-carboxylate (structurally analogous) was prepared using potassium trifluoroboratomethylpiperazine-tert-butyl ester and chloromethyl-trifluoromethylbenzene under reflux conditions. Key parameters include catalyst choice (e.g., Pd(OAc)₂), solvent (toluene), and temperature control (110–120°C) to achieve yields >90% .
  • Optimization : Reaction progress should be monitored via TLC, and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., δ 7.74–7.38 ppm for aromatic protons in trifluoromethylphenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ m/z 231) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, with hydrogen bonding and π-π interactions analyzed using CrystalExplorer .

Q. What are the solubility properties of this compound, and how should it be stored for stability?

  • Solubility : Generally soluble in dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF). Low solubility in water necessitates polar aprotic solvents for biological assays .
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent tert-butyl group hydrolysis. Avoid prolonged light exposure .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity in medicinal chemistry applications?

  • Role of tert-butyl : The tert-butyloxycarbonyl (Boc) group acts as a protecting agent for the piperazine nitrogen, enhancing stability during synthesis. Deprotection (e.g., using HCl/Et₂O) yields reactive intermediates for further functionalization .
  • SAR Insights : Trifluoromethylphenyl groups enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in MDH inhibitors targeting tumor microenvironments .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) assesses binding modes to receptors like 5-HT₃/5-HT₆. Key interactions include hydrogen bonds with piperazine nitrogens and van der Waals contacts with the trifluoromethyl group .
  • MD Simulations : Molecular dynamics (GROMACS) evaluates conformational stability in aqueous or membrane environments, with RMSD/RMSF analyses .

Q. How to address discrepancies in reported synthetic yields or crystallographic data for analogous compounds?

  • Data Contradiction Analysis :

  • Compare reaction scales, catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), and solvent purity. For example, tert-butyl piperazine derivatives synthesized via Suzuki coupling show yield variations (45–93%) depending on aryl boronate stoichiometry .
  • Crystallographic disagreements (e.g., bond angles) may arise from twinning or data resolution. Use SHELXD for phase refinement and Olex2 for model validation .

Q. What strategies are effective for introducing diverse substituents on the piperazine ring while retaining bioactivity?

  • Functionalization Methods :

  • Nucleophilic Substitution : React piperazine with acyl chlorides (e.g., benzoyl chloride) in DCM/DIEA to install carboxamide groups .
  • Cross-Coupling : Buchwald-Hartwig amination or Ullmann reactions for aryl/heteroaryl additions. For example, tert-butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate was synthesized via Cu-catalyzed azide-alkyne cycloaddition .

Methodological Recommendations

  • Experimental Design :

    • Use DOE (Design of Experiments) to optimize reaction parameters (temperature, catalyst, solvent) for novel derivatives .
    • Employ orthogonal protection (Boc/Fmoc) for multi-step syntheses .
  • Data Validation :

    • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
    • Compare experimental XRD data with Cambridge Structural Database entries to resolve crystallographic ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
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Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.